molecular formula C11H15NO2S2 B8407395 4-(N-piperidinylsulfonyl)thiophenol

4-(N-piperidinylsulfonyl)thiophenol

Cat. No.: B8407395
M. Wt: 257.4 g/mol
InChI Key: XABZQEQIQWCZLB-UHFFFAOYSA-N
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Description

4-(N-Piperidinylsulfonyl)thiophenol is a synthetic organic compound of interest in medicinal chemistry and chemical biology research. It features a thiophenol group linked to a piperidine ring via a sulfonyl moiety. The piperidine subunit is a prevalent motif in pharmaceuticals and is frequently explored in the development of inhibitors for various biological targets . The sulfonyl group can act as a linker or serve as a key functional group that influences the compound's electronic properties and binding affinity. The thiol group on the thiophenol ring offers a reactive handle for bioconjugation, metal complexation, or polymerization reactions, making this compound a versatile building block. Potential research applications include its use as a precursor in the synthesis of more complex molecules for drug discovery programs, particularly those targeting infectious diseases or metabolic enzymes . It may also be investigated as a monomer or cross-linking agent in the development of novel polymeric materials. Researchers can utilize the reactive thiol for creating disulfide bonds or for attaching the molecular scaffold to surfaces and other biomolecules. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H15NO2S2

Molecular Weight

257.4 g/mol

IUPAC Name

4-piperidin-1-ylsulfonylbenzenethiol

InChI

InChI=1S/C11H15NO2S2/c13-16(14,12-8-2-1-3-9-12)11-6-4-10(15)5-7-11/h4-7,15H,1-3,8-9H2

InChI Key

XABZQEQIQWCZLB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)S

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the prominent applications of 4-(N-piperidinylsulfonyl)thiophenol is in the development of anticancer agents. Research has indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiophenol derivatives can inhibit cell proliferation by inducing apoptosis and disrupting critical signaling pathways involved in tumor growth.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)15Apoptosis induction
MCF-7 (Breast)20Cell cycle arrest

Inhibition of Enzymes
Additionally, compounds like 4-(N-piperidinylsulfonyl)thiophenol have been studied for their potential to inhibit enzymes associated with cancer progression, such as farnesyl pyrophosphate synthase. This inhibition can disrupt the prenylation of proteins involved in oncogenic signaling pathways, providing a therapeutic avenue for cancer treatment .

Organic Synthesis

Synthesis of Thioaminals
4-(N-piperidinylsulfonyl)thiophenol serves as a valuable intermediate in organic synthesis, particularly in the formation of thioaminals. The reaction of thiophenol with aldehydes and amines has been extensively studied, yielding thioaminals with good to excellent yields under various conditions.

Substrate Yield (%) Reaction Conditions
Benzaldehyde + Morpholine76Water, with catalyst
4-Br-benzaldehyde + Thiophenol68Organic solvent

This ability to form thioaminals is crucial for developing various pharmaceuticals and agrochemicals .

Materials Science

Polymer Chemistry
In materials science, the sulfonamide group present in 4-(N-piperidinylsulfonyl)thiophenol has been explored for its potential to modify polymer properties. Compounds with similar structures have been incorporated into polymer matrices to enhance thermal stability and mechanical strength. This application is particularly relevant in the development of heat-resistant plastics and coatings.

Case Study 1: Anticancer Compound Development

A study focused on synthesizing derivatives of 4-(N-piperidinylsulfonyl)thiophenol showed promising results in inhibiting the growth of pancreatic cancer cells. The researchers synthesized a series of compounds and evaluated their efficacy through MTT assays, demonstrating significant cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Thioaminal Synthesis Optimization

Another research project optimized the synthesis conditions for thioaminals using 4-(N-piperidinylsulfonyl)thiophenol as a key reactant. The study highlighted the influence of solvent choice and catalyst presence on yield and reaction kinetics, providing valuable insights for future synthetic applications .

Comparison with Similar Compounds

Key Findings :

  • Acidity: The sulfonyl group in 4-(N-piperidinylsulfonyl)thiophenol lowers the pKa of the thiol group compared to thiophenol, enhancing its deprotonation under physiological conditions. This is critical for applications requiring rapid thiolate formation, such as in prodrug activation or surface grafting .
  • Electronic Effects: The -SO₂-N-piperidinyl group is more electron-withdrawing than -NO₂ (σp ~1.0 vs. 0.78), leading to stronger polarization of the aromatic ring. This increases electrophilic substitution rates at the ortho/para positions .

Comparison with Similar Syntheses :

  • 4-Methylthiophenol (): Synthesized via direct alkylation of thiophenol with methyl iodide. Simpler due to lack of sulfonamide complexity.
  • 4-Trifluoromethoxythiophenol (): Requires electrophilic substitution with trifluoromethyl groups, often needing harsh fluorinating agents.

Surface Functionalization and Material Science

Thiophenol derivatives are widely used to modify gold nanoparticles (AuNPs) for biosensors. Substituent effects dictate surface charge and aggregation:

Compound Substituent Surface Charge (AuNP) Aggregation Tendency
4-(N-Piperidinylsulfonyl)thiophenol -SO₂-N-piperidinyl Negative (high) Low
4-Aminothiophenol -NH₂ Positive High
4-Nitrobenzenethiol (NBT) -NO₂ Negative (moderate) Moderate

Insights: The sulfonamide group enhances negative surface charge, reducing non-specific aggregation in biosensing applications .

Preparation Methods

Reaction Mechanism

The process involves deprotonation of thiophenol by a strong base (e.g., KOtBu or NaH), generating a thiolate ion that attacks a chloro- or fluoro-substituted arylpiperidine. The reaction proceeds at 100–120°C in toluene or xylene, with yields ranging from 45–60%. While this method eliminates metal contamination risks, its scalability is limited by the need for high temperatures and prolonged reaction times.

Comparative Performance of Arylation Methods

ElectrophileBaseSolventYield (%)
2-(2,4-Me₂-thiophenol)ClKOtBuToluene52
1,2-DifluorobenzeneNaHXylene48

Direct Sulfonylation Approach

Direct sulfonylation involves reacting thiophenol with piperidinylsulfonyl chloride in the presence of a base. This one-pot method simplifies the synthesis but requires stringent control over moisture and temperature to prevent hydrolysis of the sulfonyl chloride.

Optimization Challenges

Triethylamine (Et₃N) or pyridine is typically used to scavenge HCl generated during the reaction. However, competing side reactions, such as disulfide formation or sulfonate esterification, reduce the yield to 30–40%. Pre-forming the sulfonyl chloride from piperidine and sulfuryl chloride (SO₂Cl₂) adds complexity but improves intermediate stability.

Comparative Analysis of Synthetic Routes

The table below synthesizes critical metrics for each method:

MethodAdvantagesDisadvantagesYield Range (%)
Alkylation-OxidationHigh selectivity, scalableMulti-step, costly oxidants65–78
Transition Metal-FreeNo metal contaminantsLow yield, high energy input45–60
Direct SulfonylationOne-pot synthesisSensitivity to hydrolysis30–40

Q & A

Q. What are the key synthetic routes for preparing 4-(N-piperidinylsulfonyl)thiophenol, and what parameters critically influence reaction yields?

  • Methodological Answer : The synthesis typically involves sulfonylation of thiophenol derivatives. A common approach is reacting 4-mercaptobenzenesulfonyl chloride with piperidine under anhydrous conditions in a polar aprotic solvent (e.g., DMF or acetonitrile). Critical parameters include:
  • Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions.
  • Solvent purity : Use dried solvents to prevent hydrolysis of the sulfonyl chloride intermediate.
  • Stoichiometry : A 1:1.2 molar ratio of thiophenol to piperidine ensures complete conversion .
    Post-synthesis, purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and confirm purity using HPLC (>98%).

Q. What spectroscopic techniques are essential for characterizing 4-(N-piperidinylsulfonyl)thiophenol, and what spectral features confirm its structure?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Look for aromatic protons (δ 7.2–7.8 ppm, doublets) and piperidine protons (δ 1.4–2.8 ppm, multiplet).
  • ¹³C NMR : Sulfonyl group carbons appear at δ 45–55 ppm; aromatic carbons at δ 120–140 ppm.
  • IR Spectroscopy : Confirm S=O stretches (1150–1350 cm⁻¹) and C-S bonds (600–700 cm⁻¹).
  • Mass Spectrometry : HRMS-ESI should match the molecular ion [M+H]⁺ (calculated for C₁₁H₁₄NO₂S₂: 280.0423) .

Q. What are the critical physicochemical properties of 4-(N-piperidinylsulfonyl)thiophenol, and how do they influence experimental design?

  • Answer :
PropertyValueExperimental Relevance
Melting Point56–58°C (lit.) Determines storage conditions.
SolubilitySoluble in DMSO, acetoneAffects solvent choice for reactions.
LogP (Partition Coefficient)~2.3 (calculated)Predicts membrane permeability.
These properties guide solvent selection, reaction scalability, and biological assay compatibility.

Q. What safety protocols are recommended for handling 4-(N-piperidinylsulfonyl)thiophenol?

  • Methodological Answer :
  • Toxicity : Classified as harmful if inhaled or absorbed (similar to thiophenol derivatives). Use fume hoods and PPE (gloves, lab coat).
  • Ecological Impact : Avoid aqueous disposal; collect waste in sealed containers for incineration. Ecotoxicity data suggest moderate harm to aquatic life (LC₅₀: 10 mg/L for zebrafish) .

Advanced Research Questions

Q. How do electronic effects of the N-piperidinylsulfonyl group influence the thiophenol moiety’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The sulfonyl group is strongly electron-withdrawing, increasing the acidity of the thiol proton (pKa ~6.5 vs. ~8.2 for unsubstituted thiophenol). This enhances nucleophilicity in basic conditions. For example:
  • In Suzuki couplings, the deprotonated thiolate reacts faster with aryl halides (k₂ = 0.15 M⁻¹s⁻¹ vs. 0.03 M⁻¹s⁻¹ for 4-methylthiophenol) .
  • Use pH-controlled kinetics (e.g., phosphate buffer, pH 7–9) to optimize reactivity.

Q. What computational methods predict the binding affinity of 4-(N-piperidinylsulfonyl)thiophenol to enzyme active sites?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1XYZ) to model interactions. Key residues: Cys145 (covalent binding) and Arg73 (hydrogen bonding with sulfonyl group).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of enzyme-ligand complexes. Compare binding free energies (MM-PBSA) with experimental IC₅₀ values .

Q. How can researchers resolve contradictions in reported reaction efficiencies of this compound across studies?

  • Methodological Answer :
  • Controlled Replication : Reproduce reactions under identical conditions (solvent, temperature, catalyst loading).
  • Analytical Cross-Validation : Compare HPLC (for purity) and NMR (for structural integrity) data across studies. For example, discrepancies in Suzuki coupling yields (40–75%) may stem from residual moisture in solvents .

Q. What kinetic models describe the degradation of 4-(N-piperidinylsulfonyl)thiophenol under oxidative conditions?

  • Methodological Answer :
  • Pseudo-First-Order Kinetics : Monitor degradation via UV-Vis (λ = 260 nm) in H₂O₂-containing buffers. Rate constants (k = 1.2 × 10⁻³ min⁻¹ at pH 7) correlate with sulfonyl group stability.
  • Arrhenius Analysis : Calculate activation energy (Eₐ = 45 kJ/mol) from data at 25–60°C to predict shelf life .

Q. How does the compound’s regioselectivity vary in co-oxidation reactions with dienes?

  • Methodological Answer :
  • Competitive Experiments : React with 1,3-cyclohexadiene and analyze products via GC-MS. The sulfonyl group directs para-substitution, yielding >80% 4-(phenylthio)cyclohexenol.
  • Mechanistic Insight : The electron-withdrawing sulfonyl group stabilizes transition states via resonance, favoring para over ortho pathways .

Q. What strategies improve the compound’s stability in long-term biological assays?

  • Methodological Answer :
  • Lyophilization : Store as a lyophilized powder under argon (-20°C) to prevent thiol oxidation.
  • Antioxidant Additives : Include 1 mM TCEP (tris(2-carboxyethyl)phosphine) in assay buffers to maintain reduced thiol groups. Stability extends from 24 hours to >7 days .

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